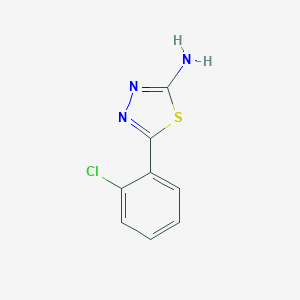

5-(2-氯苯基)-1,3,4-噻二唑-2-胺

描述

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the thiadiazole family, characterized by the presence of a thiadiazole ring—a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is structurally related to various derivatives that have been synthesized and studied for their potential applications in medicinal chemistry, particularly as anticancer and anticonvulsant agents.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and can be facilitated by different methods, including the use of ultrasound to promote the reactions. For instance, the ultrasound-mediated one-pot synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives has been reported as an environmentally friendly and rapid approach . Similarly, the synthesis of ibuprofen-thiadiazole hybrid compounds has been achieved through cyclization of ibuprofen with thiosemicarbazide . These methods highlight the versatility and adaptability of thiadiazole chemistry for generating compounds with potential pharmacological properties.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined, revealing its crystallization in the orthorhombic space group and the presence of eight asymmetric molecules in the unit cell . The detailed analysis of bond lengths, bond angles, and torsion angles, as well as the electronic properties of these compounds, has been performed using density functional theory (DFT) calculations, which show good agreement with experimental data .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, forming complexes with different metals or reacting with other organic compounds to form new derivatives. For instance, metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine have been synthesized and characterized, indicating the potential of thiadiazole derivatives to coordinate with metals . Additionally, the reaction of 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with 4-(methylsulfanyl)benzaldehyde resulted in the formation of a compound with an intramolecular C—H∙∙∙S hydrogen bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and the nature of their substituents. The vibrational analysis of these compounds, as well as their molecular structure determinations, provide insights into their properties, such as hydrogen bonding and resonance interactions . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, have been studied to understand the reactivity and stability of these compounds . Furthermore, the anticonvulsant activity of certain derivatives has been evaluated, demonstrating the biological relevance of their physical and chemical properties .

科学研究应用

-

Pharmacological Properties of Chalcones

- Field : Pharmacology .

- Application : Chalcones and their analogs have been an area of great interest in recent years. Numerous research papers have been published, and chalcones continue to show promise for new drug investigations .

- Methods : Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects .

- Results : These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .

-

Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides

- Field : Antiviral Research .

- Application : The study focused on the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides .

- Methods : Starting from 4-chlorobenzoic acid, 10 new 5- (4-chlorophenyl)- N -substituted- N -1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six-steps .

- Results : The bioassay tests showed that certain compounds possessed certain anti-tobacco mosaic virus activity .

-

Temperature-Dependent Ordering in Crystal Structure

- Field : Crystallography .

- Application : The study focused on the temperature-dependent ordering of the methyl group in the crystal structure of a compound similar to the one you mentioned .

- Methods : The researchers studied the changes in structure with temperature between 125 and 380 K .

- Results : The unit cell volume increased almost monotonically when the temperature rose, but one of the parameters shortened significantly .

-

Disinfectant

- Field : Public Health .

- Application : 2-Chlorophenol, which has a similar structure to the compound you mentioned, is occasionally used as a disinfectant .

- Methods : It is typically used in its liquid form, although commercial samples are often yellow or amber-colored .

- Results : It has an unpleasant, penetrating odor and is poorly soluble in water .

-

Riot Control Agent

- Field : Law Enforcement .

- Application : [(2-Chlorophenyl)methylene]malononitrile, a compound with a similar structure, is a widely used riot control agent .

- Methods : This compound is typically used in the form of a fine powder or aerosol .

- Results : It belongs to the family of tear gases and is effective in controlling riots .

未来方向

The future directions for the study of “5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .

属性

IUPAC Name |

5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSGNHRIXMYPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339178 | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

828-81-9 | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

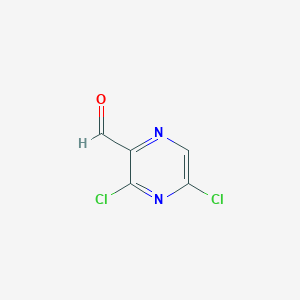

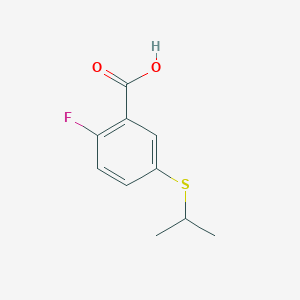

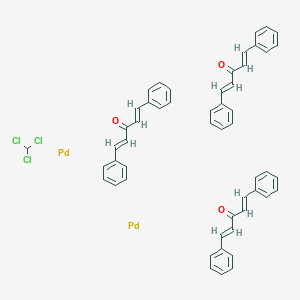

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

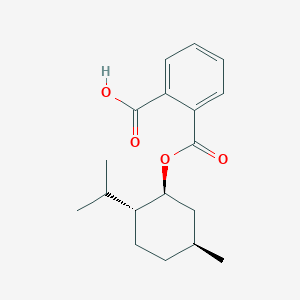

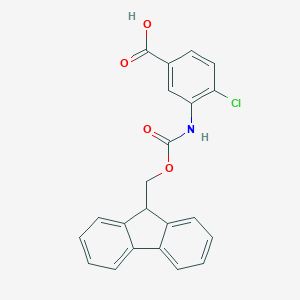

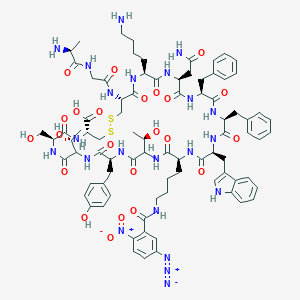

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)